molecular formula C20H18N2O3 B11282395 3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one

Cat. No.: B11282395
M. Wt: 334.4 g/mol
InChI Key: YGSKRHNDLGLIET-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one is a complex heterocyclic compound that features a fused ring system incorporating pyridine, chromene, and oxazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-hydroxycoumarin with formaldehyde and amines, catalyzed by reusable titanium dioxide nanopowder in ethanol . This method provides a high yield and is environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, focusing on high efficiency, low waste, and the use of non-toxic reagents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles such as amines and alcohols are used under mild to moderate conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound.

Scientific Research Applications

3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Pyridyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-E][1,3]oxazin-6-one stands out due to its fused ring system, which imparts unique chemical and biological properties

Properties

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

3-pyridin-3-yl-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C20H18N2O3/c23-20-16-6-2-1-5-14(16)15-7-8-18-17(19(15)25-20)11-22(12-24-18)13-4-3-9-21-10-13/h3-4,7-10H,1-2,5-6,11-12H2

InChI Key

YGSKRHNDLGLIET-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)OCN(C4)C5=CN=CC=C5)OC2=O

Origin of Product

United States

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